The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide typically involves several steps:
The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is with a molecular weight of approximately 333.39 g/mol.
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide can undergo various chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas + Palladium on carbon | Under pressure |
| Electrophilic substitution | Bromine or nitric acid | Organic solvent |
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is typically characterized by:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide has potential applications in several areas:
The compound integrates three distinct moieties:
Table 1: Fundamental Chemoinformatic Profile
| Property | Value | Source/Reference |
|---|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide | Sigma-Aldrich [1] |
| Molecular Formula | C₁₉H₂₁N₃O₃ | Key Organics [1] |
| Molecular Weight | 339.39 g/mol | Calculated |
| Purity | ≥90% | Key Organics [1] |
| Physical Form | Solid | Key Organics [1] |
| SMILES | O=C(NC1=CC2=C(OCO2)C=C1)N3CCN(CC4=CC=CC=C4)CC3 | PubChem [1] |
Variants include the bis-benzodioxolyl analog (CAS 866131-96-6, MW 383.40 g/mol, C₂₀H₂₁N₃O₅), where the benzyl group is replaced by a second benzodioxolylmethyl unit, enhancing π-stacking capacity . The carboxamide linker adopts a planar conformation due to resonance effects, facilitating interactions with enzyme active sites through both hydrogen bond donation (N-H) and acceptance (C=O). Substituent effects on the benzyl ring significantly modulate lipophilicity, with electron-donating groups increasing logP values by ~0.5–1.0 units relative to unsubstituted derivatives [4] [8].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7